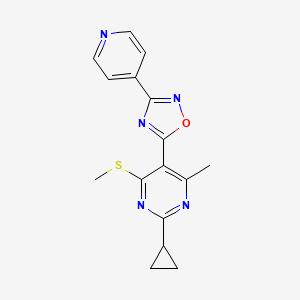
5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on similar 1,2,4-oxadiazole derivatives has shown promising antimicrobial and antimycobacterial activities. For instance, Patel et al. (2013) synthesized a series of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial and antimycobacterial activities. Compounds within this series displayed promising activity against Escherichia coli and notable antitubercular activity, showcasing the potential of oxadiazole derivatives in combating microbial infections (Patel et al., 2013).
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has also been extensively investigated. For example, a study by Shaikh and Meshram (2016) explored novel 1,3,4-oxadiazole derivatives of dihydropyrimidinones for their in vivo anti-inflammatory and in vitro anticancer activities. These compounds exhibited promising anti-inflammatory and anticancer properties, highlighting the therapeutic potential of oxadiazole derivatives against cancer (Shaikh & Meshram, 2016).
Anti-Inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been identified as a key area of interest. A study by Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer and anti-inflammatory activities, providing insight into the compound's potential for treating inflammatory conditions and cancer (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
5-(2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-9-12(16(23-2)20-13(18-9)10-3-4-10)15-19-14(21-22-15)11-5-7-17-8-6-11/h5-8,10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUUDGDJTIUVKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

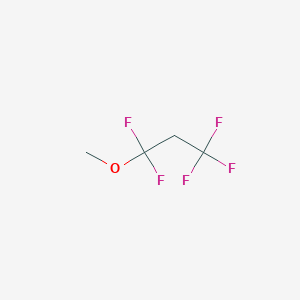
![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)
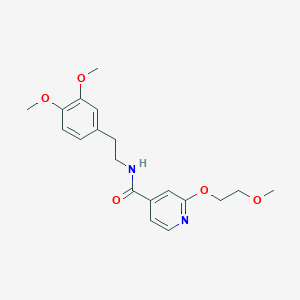
![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
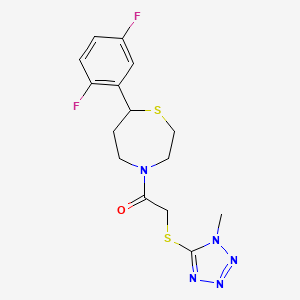
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(3,4-dichlorobenzyl)oxime](/img/structure/B2368139.png)
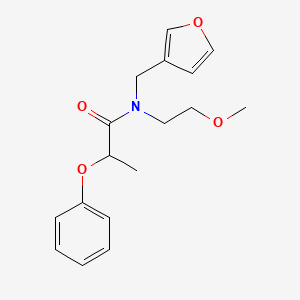
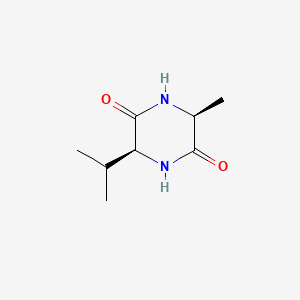
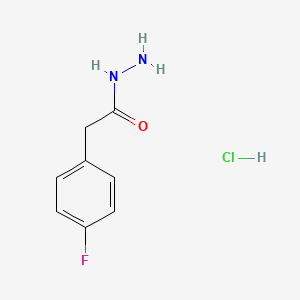
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)
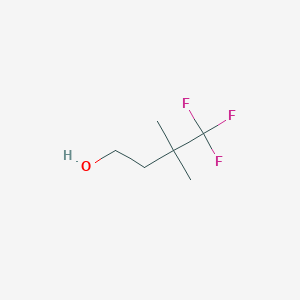

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)